molecular formula C8H6F3NO2 B8724617 2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene

2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene

Cat. No.: B8724617
M. Wt: 205.13 g/mol
InChI Key: SLHUWMLRDHOSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene is an organic compound with the molecular formula C8H6F3NO2. This compound is characterized by the presence of a benzene ring substituted with a 1,1-difluoroethyl group, a fluorine atom, and a nitro group. The incorporation of fluorine atoms into organic molecules often enhances their chemical stability and biological activity, making such compounds valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-bromo-2-(1,1-difluoroethyl)benzene with a fluorinating agent under controlled conditions . The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group onto the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to the presence of fluorine atoms, which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. Additionally, the nitro group can participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene is unique due to the combination of its substituents, which confer specific chemical and biological properties.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene

InChI

InChI=1S/C8H6F3NO2/c1-8(10,11)6-4-5(12(13)14)2-3-7(6)9/h2-4H,1H3

InChI Key

SLHUWMLRDHOSEI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.